molecular formula C9H13ClN2 B2392546 (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride CAS No. 1431726-92-9

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride

Cat. No. B2392546
CAS RN: 1431726-92-9
M. Wt: 184.67
InChI Key: OTQZVPTXGGYAOV-DDWIOCJRSA-N
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Description

The compound is a derivative of tetrahydroquinoline, which is a class of organic compounds. Tetrahydroquinolines are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, amines can undergo reactions such as acylation, alkylation, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. These properties include solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, hydrochloric acid, which is a component of the compound you’re asking about, is corrosive and can cause severe skin burns and eye damage .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on improving its efficacy, reducing its side effects, or finding new therapeutic uses .

properties

IUPAC Name

(8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZVPTXGGYAOV-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride

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